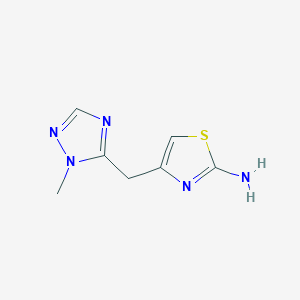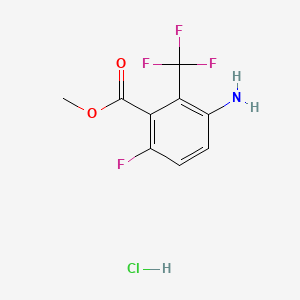
Methyl3-amino-6-fluoro-2-(trifluoromethyl)benzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is a chemical compound with the molecular formula C9H7F4NO2·HCl It is a derivative of benzoic acid, featuring a trifluoromethyl group, an amino group, and a fluorine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl 2-(trifluoromethyl)benzoate to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The fluorination step introduces the fluorine atom at the desired position on the benzene ring. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or other separation techniques to ensure high purity suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 6-position.
Methyl 3-amino-6-chloro-2-(trifluoromethyl)benzoate: Contains a chlorine atom instead of fluorine.
Methyl 3-amino-6-fluoro-2-(methyl)benzoate: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is unique due to the presence of both a trifluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClF4NO2 |
|---|---|
Peso molecular |
273.61 g/mol |
Nombre IUPAC |
methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C9H7F4NO2.ClH/c1-16-8(15)6-4(10)2-3-5(14)7(6)9(11,12)13;/h2-3H,14H2,1H3;1H |
Clave InChI |
OLJOVRYZRIHWFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


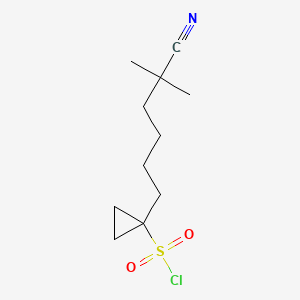
amine](/img/structure/B15310535.png)
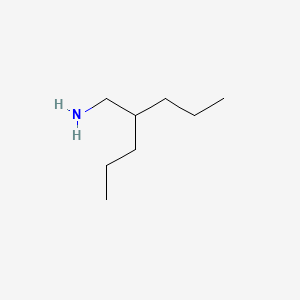
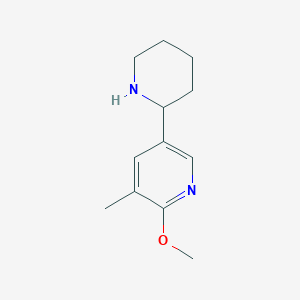
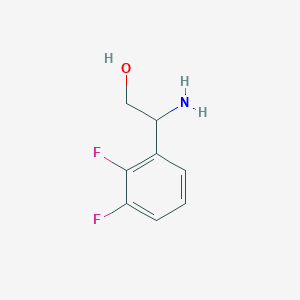
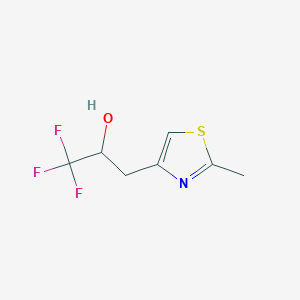

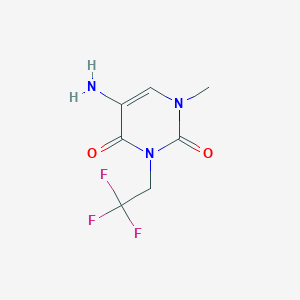
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
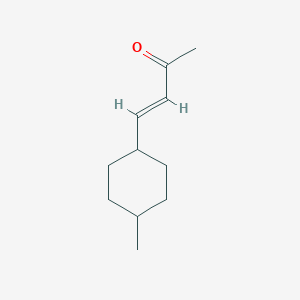
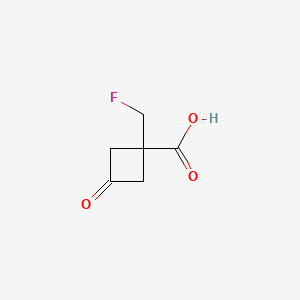
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
